(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid
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Overview
Description
(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2,3-dihydrobenzofuran moiety. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid typically involves the reaction of 5-bromo-2,3-dihydro-1-benzofuran with trimethyl borate in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often at room temperature, and yields the desired boronic acid after hydrolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives. This reaction is facilitated by a palladium catalyst and a base, typically potassium carbonate .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (25-80°C), inert atmosphere (e.g., nitrogen or argon), and aqueous or organic solvents.
Major Products: The major products of these reactions are biaryl or alkenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemistry: In organic synthesis, (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid is used to create complex molecules through cross-coupling reactions. It is particularly valuable in the synthesis of halogenated nucleosides and other bioactive compounds .
Biology and Medicine: This compound is used in the development of new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a crucial building block in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The primary mechanism of action for (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid involves its role in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecules with high precision .
Comparison with Similar Compounds
- 2,3-Dihydrobenzofuran-5-boronic acid
- 5-Borono-2,3-dihydro-1-benzofuran
- 2,3-Dihydro-1-benzofuran-5-ylboronic acid
Uniqueness: What sets (2-(2,3-Dihydrobenzofuran-5-yl)ethyl)boronic acid apart from similar compounds is its specific structure, which provides unique reactivity and selectivity in cross-coupling reactions. Its ability to form stable intermediates and final products makes it particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C10H13BO3 |
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Molecular Weight |
192.02 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-5-yl)ethylboronic acid |
InChI |
InChI=1S/C10H13BO3/c12-11(13)5-3-8-1-2-10-9(7-8)4-6-14-10/h1-2,7,12-13H,3-6H2 |
InChI Key |
AKLJWWJPDDKOQC-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC2=C(C=C1)OCC2)(O)O |
Origin of Product |
United States |
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